![molecular formula C7H6BrNO2 B13685927 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B13685927.png)
5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol is a heterocyclic compound that features a fused furan and pyridine ring system. The presence of a bromine atom and a hydroxyl group on the fused ring structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base such as potassium hydroxide (KOH) to facilitate the cyclization reaction . The reaction is carried out under moderate to high temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trifluoromethyl)-2-pyridinol: Similar in structure but with a trifluoromethyl group instead of the furan ring.
3-Bromopyridin-2-ol: Lacks the fused furan ring, making it less complex.
5-Brompyridin-3-ol: Similar but without the dihydrofuro ring system.
Uniqueness
5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
5-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)4(10)3-11-5/h1-2,4,10H,3H2 |
InChI Key |
LWGWYQXVROUFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


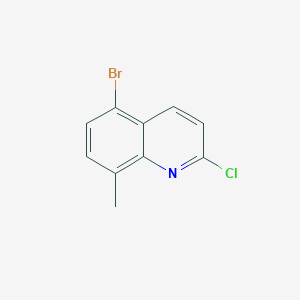
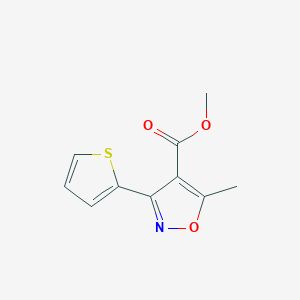
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)
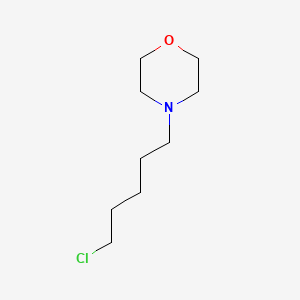
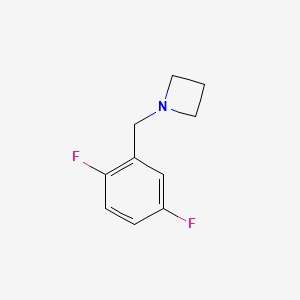


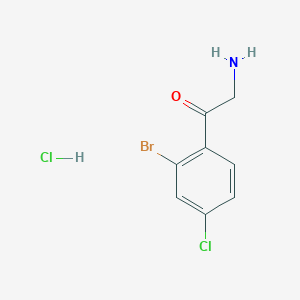

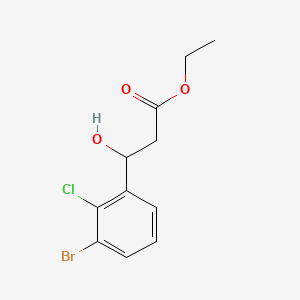
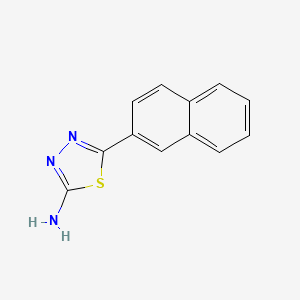

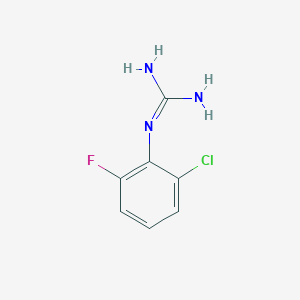
![1-(Trifluoromethyl)naphtho[2,1-b]furan](/img/structure/B13685910.png)
